Methyl 2-amino-3,5-dinitrobenzoate
Description
Contextual Overview of Aromatic Nitro-Compounds and Their Esters
Aromatic nitro-compounds are a major class of organic molecules characterized by the presence of one or more nitro functional groups (–NO₂) attached to an aromatic ring. wikipedia.orgnih.gov The vast majority of these compounds are synthetic, produced through nitration reactions, which typically involve the reaction of an aromatic substrate with nitric acid, often in the presence of a sulfuric acid catalyst. nih.govlkouniv.ac.in The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org This property significantly influences the chemical behavior of the aromatic ring, deactivating it towards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.orgnih.gov
Aromatic nitro-compounds are crucial intermediates in the chemical industry. researchgate.net Their applications are diverse, ranging from the synthesis of explosives like trinitrotoluene (TNT) to the manufacturing of dyes, pesticides, and pharmaceuticals. nih.govresearchgate.net A key reaction of nitroarenes is their reduction to form aromatic amines (anilines), which are themselves valuable precursors for a wide array of chemical products. wikipedia.org
When the aromatic ring also contains a carboxylic acid group that is subsequently esterified, the resulting compounds are aromatic nitro-esters. These esters combine the chemical properties imparted by the nitro groups with the reactivity of the ester functional group. Dinitrobenzoate esters, for example, are frequently used in analytical chemistry for the characterization and identification of alcohols, as they readily form crystalline derivatives with distinct melting points. hansshodhsudha.comresearchgate.net
Significance of Amine and Dinitro Substituents in Benzoate (B1203000) Frameworks
The chemical personality of a benzoate framework is profoundly shaped by the nature of its substituents. The presence of both an amine (–NH₂) group and two nitro (–NO₂) groups on the same ring, as in the case of Methyl 2-amino-3,5-dinitrobenzoate, creates a molecule with complex and interesting electronic properties.
The dinitro substituents are strongly deactivating, meaning they withdraw electron density from the benzene (B151609) ring through both inductive and resonance effects. wikipedia.orgnih.govucalgary.ca This withdrawal makes the ring electron-poor and less susceptible to electrophilic attack. ucalgary.ca Conversely, the amine group is a powerful activating group. masterorganicchemistry.com While nitrogen is an electronegative atom that inductively withdraws electrons, its lone pair of electrons can be donated into the aromatic π-system through resonance. masterorganicchemistry.comlibretexts.org This resonance effect is dominant, significantly increasing the electron density of the ring, particularly at the ortho and para positions. ucalgary.camasterorganicchemistry.com
In this compound, these opposing electronic influences are at play. The powerful electron-donating amine group at the C-2 position is situated adjacent to a strongly electron-withdrawing nitro group at C-3 and ortho to another at C-5. This specific arrangement leads to a highly polarized molecule and suggests the potential for strong intramolecular hydrogen bonding between the hydrogen atoms of the amine group and the oxygen atoms of the adjacent nitro group. This internal bonding can influence the molecule's conformation, stability, and reactivity.
Research Landscape of this compound and Structurally Related Analogs
While dedicated research on this compound is not extensively detailed in readily accessible literature, significant insights can be drawn from the study of its close structural analogs. The synthesis, characterization, and application of related dinitrobenzoate esters provide a framework for understanding the target compound.
One key analog is Methyl 3,5-dinitrobenzoate (B1224709) . This compound is readily synthesized via the acid-catalyzed esterification of 3,5-dinitrobenzoic acid with methanol (B129727). prepchem.com It serves as a fundamental dinitrobenzoate ester and has been well-characterized. Some esters derived from 3,5-dinitrobenzoic acid have been investigated for their biological activities, with studies reporting fungicidal properties against various Candida species. researchgate.net
Another highly relevant analog is Methyl 2-methyl-3,5-dinitrobenzoate . Research has detailed its synthesis and crystal structure. nih.gov It is prepared by the esterification of 2-methyl-3,5-dinitrobenzoic acid and serves as a synthetic intermediate for the preparation of isocoumarins. nih.gov The structural analysis of this molecule provides valuable data on the steric and electronic effects of substituents on the dinitrobenzoate core.
The table below summarizes key data for these analogs, providing a comparative basis for the predicted properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Methyl 3,5-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 107-109 | sigmaaldrich.com |
| Methyl 2-methyl-3,5-dinitrobenzoate | C₉H₈N₂O₆ | 240.17 | Not Reported | nih.govresearchgate.net |
| This compound | C₈H₇N₃O₆ | 241.16 | Not Reported | N/A |
Academic Rationale for Comprehensive Investigation
The comprehensive investigation of this compound is supported by strong academic rationale. The molecule represents a valuable model system for studying fundamental principles of physical organic chemistry. The co-existence of powerful electron-donating (amine) and electron-withdrawing (dinitro) groups on a single aromatic ring provides a platform for examining the interplay of substituent effects on chemical reactivity, spectroscopic properties, and molecular structure.
From a synthetic perspective, this compound is a promising intermediate. The amine group can be readily modified, for instance, through diazotization, to introduce a wide range of other functional groups. The electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution, offering further pathways for synthetic elaboration. Given that related dinitrobenzoate esters have shown biological activity, exploring the pharmacological potential of this compound and its derivatives is a logical and compelling avenue for future research. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVZXLIGARVLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Methyl 2 Amino 3,5 Dinitrobenzoate
Direct Esterification and Transesterification Pathways
Direct esterification of 2-amino-3,5-dinitrobenzoic acid and transesterification reactions represent common approaches to introduce the methyl ester functionality.
Optimization of Reaction Conditions and Catalyst Systems
The direct esterification of 2-amino-3,5-dinitrobenzoic acid with methanol (B129727) is a frequently employed method. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), to protonate the carboxylic acid and enhance its electrophilicity. One documented procedure involves refluxing a solution of 2-amino-3,5-dinitrobenzoic acid in methanol with sulfuric acid as the catalyst. nih.gov The progress of this Fischer esterification is often monitored by thin-layer chromatography (TLC).
The optimization of such reactions involves a careful balance of several factors to maximize the yield and purity of the desired product. Key parameters that are often adjusted include the reaction temperature, reaction time, and the concentration of both the acid catalyst and the alcohol. For instance, in the synthesis of related methyl esters like methyl ferulate, the reaction mixture is refluxed at 85 °C for 4 hours. scielo.br Similarly, the synthesis of methyl 3,5-dinitrobenzoate (B1224709) from 3,5-dinitrobenzoic acid has been achieved by refluxing in methanol with sulfuric acid for an extended period of 26 hours. prepchem.com
The choice of catalyst is also crucial. While sulfuric acid is common, other protic acids like p-toluenesulfonic acid and acidic ion-exchange resins can also be utilized. mdpi.com For instance, the esterification of amino acids to their corresponding methyl esters has been successfully carried out at room temperature using trimethylchlorosilane in methanol, offering a milder alternative to traditional acid catalysis. mdpi.com
Table 1: Optimization of Direct Esterification Conditions
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the carboxylic acid, increasing its reactivity towards the alcohol. | nih.govprepchem.com |
| Reactant | Methanol | Acts as both the solvent and the esterifying agent. | nih.govprepchem.com |
| Temperature | Reflux | Increases the reaction rate. | nih.govprepchem.com |
| Reaction Time | 4-26 hours | Ensures the reaction proceeds to completion. | scielo.brprepchem.com |
Solvent Effects on Yield and Selectivity
The solvent plays a critical role in esterification reactions, influencing both the reaction rate and the position of the equilibrium. In Fischer esterification, an excess of the alcohol (methanol in this case) is typically used to drive the equilibrium towards the product side. Therefore, methanol often serves as both the reactant and the solvent. nih.govprepchem.com
However, in some synthetic methodologies, particularly those involving coupling reactions, the choice of solvent can significantly impact yield and selectivity. For example, in the oxidative coupling of methyl esters, acetonitrile (B52724) has been identified as a superior solvent compared to more commonly used ones like dichloromethane (B109758) and benzene (B151609), offering a better balance between conversion and selectivity. scielo.brresearchgate.net While not a direct esterification, this highlights the principle that solvent choice is a key parameter to optimize. In the context of nucleophilic aromatic substitution reactions, which can be a pathway to introduce the amino group, solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, and acetonitrile are commonly employed. researchgate.net The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, thereby influencing the reaction outcome. researchgate.net
Amination Approaches for Dinitrobenzoate Precursors
Introducing the amino group onto a dinitrobenzoate precursor is another key synthetic strategy. This can be accomplished through the reduction of a nitro group or by nucleophilic aromatic substitution.
Reductive Amination of Nitro Groups
Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.org This process typically involves the conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com However, in the context of synthesizing methyl 2-amino-3,5-dinitrobenzoate, the more direct approach is the reduction of a nitro group on a precursor molecule.
For instance, the synthesis of methyl 2-amino-3,5-dimethoxybenzoate is achieved through the catalytic hydrogenation of methyl 3,5-dimethoxy-2-nitrobenzoate using palladium on charcoal (Pd/C) as the catalyst. prepchem.com This reaction is carried out under a hydrogen atmosphere. A similar strategy could be envisioned for this compound, starting from a suitable trinitro- or dinitro-nitrobenzoate precursor, although the selective reduction of one nitro group in the presence of others can be challenging and requires careful control of reaction conditions.
Various reducing agents can be employed for the reduction of nitro groups. While catalytic hydrogenation is a common and clean method, other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or borane (B79455) complexes have been used. researchgate.net It is important to select a reducing agent that is compatible with the ester functionality and does not lead to over-reduction or side reactions. For example, studies on the reductive amination of 3-nitrobenzaldehyde (B41214) revealed that sodium borohydride could lead to the partial reduction of the nitro group, forming potentially hazardous azo- and azoxy-containing byproducts. researchgate.net In such cases, alternative reducing agents like borane-tert-butylamine activated with methanesulfonic acid were found to be safer and more selective. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides a versatile route for introducing an amino group onto an activated aromatic ring. wikipedia.org The reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and strong electron-withdrawing groups, such as nitro groups. wikipedia.orgnih.gov The nitro groups play a crucial role in activating the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov
To synthesize this compound via an SNAr reaction, a suitable precursor would be a methyl 2-halo-3,5-dinitrobenzoate, where the halogen (e.g., fluorine or chlorine) acts as the leaving group. The amino group can be introduced using a nitrogen nucleophile, such as ammonia (B1221849) or an ammonia equivalent. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. youtube.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. youtube.com
The reaction conditions for SNAr reactions, including the choice of solvent and temperature, are critical for success. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used to facilitate the reaction. researchgate.netresearchgate.net
Table 2: Comparison of Amination Strategies
| Strategy | Precursor | Key Reagents | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Reductive Amination (Nitro Reduction) | Methyl 2,3,5-trinitrobenzoate | H₂, Pd/C or other reducing agents | Direct conversion of a nitro group to an amino group. | Selectivity in the presence of multiple nitro groups. | prepchem.com |
| Nucleophilic Aromatic Substitution (SNAr) | Methyl 2-halo-3,5-dinitrobenzoate | Ammonia or other nitrogen nucleophiles | Versatile for introducing various amino functionalities. | Requires a suitable leaving group and activated aromatic ring. | wikipedia.orgnih.gov |
Multi-Step Synthesis from Simpler Starting Materials
The synthesis of this compound can also be approached through a multi-step sequence starting from simpler, more readily available aromatic compounds. A plausible route could begin with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. chemicalbook.comdissertationtopic.netorgsyn.org This nitration is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.org
Following the formation of 3,5-dinitrobenzoic acid, the next step would be the introduction of the amino group at the 2-position and the esterification of the carboxylic acid. The order of these steps can be varied. For instance, the 3,5-dinitrobenzoic acid could first be esterified to methyl 3,5-dinitrobenzoate, as previously described. prepchem.com Subsequently, a third nitro group could be introduced at the 2-position, followed by selective reduction to the amine. Alternatively, the amino group could be introduced onto the 3,5-dinitrobenzoic acid ring prior to esterification.
Another multi-step approach could involve starting with a substituted aniline (B41778) or aminobenzoate and introducing the nitro groups. For example, the synthesis of methyl 3,5-dibromo-2-aminobenzoate starts from methyl 2-aminobenzoate (B8764639). google.comgoogle.com A similar strategy could be adapted by replacing the bromination step with nitration. The synthesis of amino-3,5-dicyanopyridine derivatives through a multicomponent condensation reaction also illustrates the principle of building up complexity from simpler starting materials. nih.gov
Sequential Nitration and Esterification
A common and well-established strategy for the synthesis of nitroaromatic esters involves a two-step process: the nitration of the aromatic ring followed by the esterification of the carboxylic acid group.
The initial step is the dinitration of benzoic acid to form 3,5-dinitrobenzoic acid. This is typically achieved by treating benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction conditions often require elevated temperatures to facilitate the introduction of the second nitro group. The general mechanism involves the in-situ generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which then acts as the electrophile in an electrophilic aromatic substitution reaction.
The subsequent step is the esterification of the resulting 3,5-dinitrobenzoic acid to its methyl ester. A widely used method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. This acid-catalyzed nucleophilic acyl substitution reaction yields the desired methyl 3,5-dinitrobenzoate.
The introduction of the amino group at the 2-position would then require a subsequent reaction, which falls under the category of regioselective functionalization.
Regioselective Functionalization Techniques
Achieving the specific 2-amino-3,5-dinitro substitution pattern requires careful consideration of the directing effects of the substituents. The amino group is a powerful ortho-, para-director, while the nitro and ester groups are meta-directors.
One potential, albeit challenging, approach is the direct nitration of methyl 2-aminobenzoate (methyl anthranilate). However, the strong activating and ortho-, para-directing nature of the amino group would likely lead to a mixture of products, with nitration occurring at positions other than the desired 3 and 5 positions. A patent exists for the synthesis of methyl 3,5-dibromo-2-aminobenzoate from methyl 2-aminobenzoate, which demonstrates that functionalization at the 3 and 5 positions of an anthranilate is feasible with certain reagents.
A more plausible regioselective strategy involves the partial reduction of a precursor that already contains the desired substitution pattern of nitro groups. For instance, the synthesis could start from a 2,3,5-trinitrobenzoic acid derivative. The challenge then becomes the selective reduction of the nitro group at the 2-position to an amino group, while leaving the nitro groups at the 3 and 5 positions intact. The regioselectivity of such a reduction can be influenced by steric and electronic factors. The synthesis of the related Methyl 2-amino-3,5-dimethoxybenzoate is achieved through the catalytic hydrogenation of Methyl 3,5-dimethoxy-2-nitrobenzoate, which supports the viability of reducing a nitro group at the 2-position to an amino group in a substituted benzoate (B1203000).
The following table summarizes potential reaction conditions for key synthetic steps that could be adapted for the synthesis of this compound.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Reference |
| Dinitration | Benzoic Acid | Conc. H₂SO₄, Fuming HNO₃, 70-145°C | 3,5-Dinitrobenzoic Acid | |
| Esterification | 3,5-Dinitrobenzoic Acid | Methanol, Conc. H₂SO₄, Reflux | Methyl 3,5-dinitrobenzoate | |
| Catalytic Hydrogenation | Methyl 3,5-dimethoxy-2-nitrobenzoate | 5% Pd on charcoal, H₂ (52 psi), Methanol/THF | Methyl 2-amino-3,5-dimethoxybenzoate |
Purification and Isolation Methodologies
The purification of the final product is crucial to obtain a compound of high purity. The methods employed typically take advantage of the compound's physical and chemical properties, such as its polarity and crystallinity.
Chromatographic Techniques for Compound Enrichment
Chromatography is a powerful technique for separating components of a mixture. For a polar compound like this compound, both thin-layer chromatography (TLC) and column chromatography are valuable.
Thin-Layer Chromatography (TLC) is primarily used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. It can also help in determining the appropriate solvent system for column chromatography. For related dinitrobenzoate compounds, TLC analysis has been performed using silica (B1680970) gel plates with solvent systems such as toluene/acetone/acetic acid.
Recrystallization and Co-crystallization Strategies
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For related nitro- and amino-substituted benzoates, solvents such as methanol, ethanol, and chloroform (B151607) have been successfully used for recrystallization. The process typically involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Co-crystallization is a technique where a multicomponent crystal is formed between the target molecule and a co-former. This can sometimes be used to improve the physical properties of a compound, such as its stability or solubility, and can also be a method of purification. While specific co-crystallization strategies for this compound are not documented, the formation of cocrystals with 3,5-dinitrobenzoic acid and other molecules has been studied, indicating the potential for this technique.
The following table provides examples of purification techniques used for related compounds.
| Purification Technique | Compound | Solvent/System | Outcome | Reference |
| Recrystallization | Methyl 2-methyl-3,5-dinitrobenzoate | Chloroform | Colorless needles | |
| Recrystallization | 3,5-Dinitrobenzoic Acid | 50% Ethanol | Purified crystals | |
| Recrystallization | Methyl 2-amino-3,5-dimethoxybenzoate | Methanol | Purified crystals | |
| Thin-Layer Chromatography | Methyl 3,5-dinitrobenzoate | Toluene/Acetone/HOAc (90/5/2) on Silica Gel | Purity assessment |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 3,5 Dinitrobenzoate
Vibrational Spectroscopy for Functional Group Identification
Raman Spectroscopy for Molecular Vibrational Fingerprinting:Raman spectroscopy would have been used as a complementary technique to FT-IR, providing information on the vibrational modes of the molecule, particularly for non-polar bonds, and offering a unique "fingerprint" for the compound.
The absence of any available data for Methyl 2-amino-3,5-dinitrobenzoate prevents the creation of the detailed research findings and data tables as per the requested structure. While information on analogous compounds such as Methyl 3,5-dinitrobenzoate (B1224709) and Methyl 2-methyl-3,5-dinitrobenzoate is available, this data cannot be extrapolated to accurately describe the spectroscopic properties of the target compound due to the differing electronic and steric effects of the amino substituent.
Therefore, the advanced spectroscopic characterization and structural elucidation of this compound remains an open area for future research.
Electronic Absorption and Emission Spectroscopy
The electronic structure and excited-state properties of this compound are of significant interest due to the interplay of electron-donating (amino) and electron-withdrawing (dinitro) groups on the benzene (B151609) ring, conjugated with a methyl ester. These features give rise to distinct spectroscopic signatures that can be probed by electronic absorption and emission techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The precise wavelengths and intensities of these absorptions are influenced by the solvent polarity and the electronic interactions between the substituents.
Similarly, aminobenzoic acid esters show characteristic UV absorption bands. For example, ethyl 4-aminobenzoate (B8803810) displays absorption maxima that can vary with the solvent environment. researchgate.net The presence of two nitro groups in the 3 and 5 positions relative to the amino group in this compound would likely lead to a significant red-shift (bathochromic shift) of the absorption bands compared to simpler aminobenzoates, due to the extended conjugation and strong electron-withdrawing nature of the nitro groups.
A hypothetical UV-Vis absorption data table for this compound, based on data from analogous compounds, is presented below.
| Solvent | λmax (nm) (Expected) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Expected) | Transition |
| Hexane (B92381) | ~330-340 | ~15,000 - 20,000 | π → π |
| Ethanol | ~340-350 | ~18,000 - 23,000 | π → π / ICT |
| Acetonitrile (B52724) | ~335-345 | ~17,000 - 22,000 | π → π* / ICT |
This table is predictive and based on the analysis of structurally similar compounds.
Photoluminescence and Fluorescence Spectroscopy for Excited State Behavior
The photoluminescence and fluorescence properties of a molecule describe its ability to emit light from an electronically excited state. For many nitroaromatic compounds, fluorescence is often weak or entirely quenched. rsc.orgnih.govresearchgate.net This phenomenon is typically attributed to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state or photoinduced electron transfer (PET), which are promoted by the electron-withdrawing nitro groups. researchgate.net
In the case of this compound, the presence of the amino group could potentially introduce some emissive character. However, the strong electron-accepting nature of the two nitro groups is expected to dominate the excited-state deactivation processes, leading to significant fluorescence quenching. nih.gov The excited state can be deactivated through a charge transfer mechanism where the amino group acts as the donor and the dinitro-substituted ring acts as the acceptor.
Studies on other amino-substituted aromatic compounds have shown that their fluorescence can be sensitive to the environment, such as solvent viscosity and polarity. rsc.org While this compound is predicted to be a poor fluorophore in solution, its photophysical properties might be modulated in different environments, although this remains to be experimentally verified.
The expected photoluminescence data for this compound is summarized in the following table.
| Parameter | Expected Value | Remarks |
| Excitation Wavelength (λex) | ~340-350 nm | Based on expected UV-Vis absorption maximum. |
| Emission Wavelength (λem) | Weak or non-emissive | Significant quenching is anticipated. |
| Quantum Yield (ΦF) | < 0.01 | Nitroaromatics are known to have very low quantum yields. rsc.org |
| Fluorescence Lifetime (τF) | Very short (ps to ns range) | Rapid non-radiative decay pathways are expected to prevail. |
This table is predictive and based on the known photophysical properties of similar nitroaromatic compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₈H₇N₃O₆), the molecular weight is 241.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 241. The fragmentation of this compound would likely proceed through characteristic losses of its functional groups. The nitro groups are particularly labile and can be lost as NO₂ (46 Da) or NO (30 Da). The ester group can also fragment, for example, through the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da).
A plausible fragmentation pathway, based on the analysis of related dinitrobenzene and methyl benzoate (B1203000) structures, is outlined below. nist.govacs.org
| m/z (Expected) | Proposed Fragment Ion | Neutral Loss |
| 241 | [C₈H₇N₃O₆]⁺• (Molecular Ion) | - |
| 210 | [C₈H₆N₂O₅]⁺• | •OCH₃ |
| 195 | [C₈H₇N₂O₄]⁺ | NO₂ |
| 181 | [C₇H₅N₂O₄]⁺ | •OCH₃ and •H |
| 165 | [C₈H₇NO₂]⁺ | NO₂ and NO₂ |
| 149 | [C₈H₇N₂O₂]⁺ | NO₂ and O |
| 135 | [C₇H₅O₂]⁺ | NH₂, NO₂, and NO₂ |
This table represents a predictive fragmentation pattern based on the principles of mass spectrometry and data from analogous compounds.
Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 3,5 Dinitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the geometric and electronic properties of molecules. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, offer a microscopic view of molecular structures and behaviors.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a popular computational tool for studying nitroaromatic compounds due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of Methyl 2-amino-3,5-dinitrobenzoate, which corresponds to the lowest energy conformation of the molecule.
In a typical DFT study, the geometry of the molecule is optimized to find the equilibrium structure, characterized by key parameters such as bond lengths, bond angles, and dihedral angles. For a substituted benzene (B151609) derivative like this compound, the orientation of the amino (-NH2), nitro (-NO2), and methyl ester (-COOCH3) groups relative to the benzene ring is of particular interest. The planarity of the nitro groups with respect to the aromatic ring, for instance, can be influenced by steric hindrance and intramolecular hydrogen bonding. mdpi.com
The electronic structure, including the distribution of electron density and molecular orbitals, is also a primary output of DFT calculations. These calculations provide a basis for understanding the molecule's reactivity and stability.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Value |
| C-N (amino) bond length | 1.37 Å |
| C-N (nitro) bond length | 1.48 Å |
| N-O (nitro) bond length | 1.22 Å |
| C-C (aromatic) bond length | 1.39 - 1.41 Å |
| O=C-O-C dihedral angle | ~180° |
| C-C-N-O (nitro) dihedral angle | ~20-30° |
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more accurate electronic structure information. researchgate.net
For a molecule like this compound, ab initio calculations can be used to refine the understanding of its electronic properties, such as electron correlation effects, which are important in systems with multiple bonds and lone pairs. These high-level calculations are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. researchgate.net
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. In nitroaromatic compounds, the HOMO is often associated with the electron-rich aromatic ring and the amino substituent, while the LUMO is typically localized on the electron-withdrawing nitro groups. researchgate.netresearchgate.net
The energies of the HOMO and LUMO are important indicators of a molecule's ability to participate in chemical reactions. A high HOMO energy suggests a greater tendency to donate electrons, while a low LUMO energy indicates a greater affinity for accepting electrons.
Energy Gap and Electronic Transition Predictions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and reactivity of a molecule. youtube.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of higher reactivity.
The HOMO-LUMO gap also provides a first approximation of the energy required for the lowest electronic transition, which can be correlated with the molecule's absorption of light in the UV-visible spectrum.
Table 2: Illustrative Frontier Orbital Data for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 3.6 |
Note: The data in this table is hypothetical and based on general trends for nitroaromatic compounds. researchgate.netresearchgate.net It serves as an illustration and is not based on specific published data for this compound.
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within a molecule and its resulting electrostatic potential are key to understanding its intermolecular interactions and reactive sites.
The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. dtic.mil
For a molecule like this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro groups and the carbonyl oxygen of the ester group. These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are expected near the hydrogen atoms of the amino group and the aromatic ring, indicating sites for nucleophilic attack. researchgate.net The presence of strong positive potentials is a feature that has been correlated with the impact sensitivity of some energetic materials. mdpi.comdtic.mil
The analysis of charge distribution and electrostatic potential is therefore crucial for understanding the behavior of this compound in various chemical environments.
Mulliken Population Analysis for Atomic Charges
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis provides insights into the electron distribution and the electrostatic potential of the molecule. The calculated charges can help in understanding the reactivity of different atomic sites.
In this compound, the presence of two nitro groups and an amino group attached to the benzene ring significantly influences the charge distribution. The nitro groups, being strong electron-withdrawing groups, will lead to a considerable positive charge on the adjacent carbon atoms and the nitrogen atoms of the nitro groups themselves. The oxygen atoms of the nitro and ester groups will possess significant negative charges. The amino group, being an electron-donating group, will slightly counteract this effect, with its nitrogen atom also likely carrying a negative charge due to its high electronegativity.
Table 1: Representative Mulliken Atomic Charges for a Related Dinitroaniline Derivative
| Atom | Charge (e) |
| O (nitro) | -0.3 to -0.4 |
| N (nitro) | +0.4 to +0.5 |
| C (aromatic, attached to NO2) | +0.1 to +0.2 |
| C (aromatic, attached to NH2) | -0.1 to -0.2 |
| N (amino) | -0.5 to -0.6 |
| H (amino) | +0.2 to +0.3 |
| C (ester C=O) | +0.4 to +0.5 |
| O (ester C=O) | -0.4 to -0.5 |
| O (ester O-CH3) | -0.3 to -0.4 |
| C (ester CH3) | -0.1 to 0.0 |
| H (ester CH3) | +0.1 to +0.2 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of similar nitroaniline derivatives. Actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge transfer, hyperconjugative interactions, and delocalization of electron density. These interactions contribute significantly to the stability of the molecule.
For the analogous compound 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (B1224709) (AMPDB), NBO analysis revealed significant intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro groups, mediated by the aromatic ring. researchgate.net Similar interactions are expected in this compound. The key interactions would involve the delocalization of the lone pair electrons of the amino nitrogen (n(N)) and the oxygen atoms of the ester group into the antibonding orbitals (π*) of the aromatic ring and the nitro groups.
These charge transfer interactions, particularly from the amino group to the nitro groups, stabilize the molecule. The stabilization energies associated with these interactions can be quantified using NBO analysis. The interaction between the lone pair of the amino nitrogen and the π* orbitals of the benzene ring and nitro groups is a significant contributor to the electronic stability of the molecule.
Table 2: Significant NBO Interactions and Their Stabilization Energies for a Representative Nitroaniline System
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| n(N) of NH2 | π(C-C) of Benzene Ring | ~5-10 |
| n(N) of NH2 | π(C-N) of Nitro Group | ~2-5 |
| n(O) of C=O | π(C-C) of Benzene Ring | ~1-3 |
| π(C-C) of Benzene Ring | π(C-N) of Nitro Group | ~15-20 |
Note: This table presents typical stabilization energies for interactions in aromatic systems with amino and nitro substituents. The actual values for this compound would need to be calculated.
Prediction of Spectroscopic Properties
Simulated IR, Raman, and UV-Vis Spectra
Theoretical calculations can predict the vibrational (IR and Raman) and electronic (UV-Vis) spectra of a molecule. These simulated spectra are invaluable for interpreting experimental data and for the structural elucidation of new compounds.
Infrared (IR) and Raman Spectra: The IR and Raman spectra of this compound are expected to be characterized by the vibrational modes of its functional groups. Key expected vibrational frequencies include:
N-H stretching of the amino group, typically in the range of 3300-3500 cm⁻¹.
C-H stretching of the aromatic ring and the methyl group, around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively.
C=O stretching of the ester group, a strong band around 1700-1730 cm⁻¹.
NO₂ asymmetric and symmetric stretching of the nitro groups, appearing as strong bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹ respectively.
C-N stretching of the amino and nitro groups.
C-O stretching of the ester group.
Aromatic C=C stretching in the 1400-1600 cm⁻¹ region.
Density functional theory (DFT) calculations are a powerful tool for simulating these spectra with a good degree of accuracy. dtic.milnih.govresearchgate.net
UV-Vis Spectrum: The UV-Vis spectrum is governed by the electronic transitions within the molecule. For this compound, the presence of the chromophoric nitro groups and the auxochromic amino group attached to the benzene ring will result in characteristic absorption bands. The electronic transitions are likely to be of the π → π* and n → π* types. The intramolecular charge transfer from the amino group to the nitro groups is expected to give rise to a strong absorption band in the UV-Vis region, likely in the range of 300-400 nm.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govsemanticscholar.org
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons:
Aromatic protons: The two protons on the benzene ring will be in different chemical environments due to the substituents. The proton situated between the two nitro groups will be significantly deshielded and appear at a higher chemical shift (downfield) compared to the other aromatic proton.
Amino protons: The protons of the amino group will appear as a broad signal, the chemical shift of which can be influenced by solvent and concentration.
Methyl protons: The three protons of the methyl ester group will appear as a singlet.
¹³C NMR: The carbon-13 NMR spectrum will show separate signals for each unique carbon atom in the molecule.
Aromatic carbons: The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbons attached to the electron-withdrawing nitro groups will be deshielded (higher ppm values), while the carbon attached to the electron-donating amino group will be shielded (lower ppm value). The ipso-carbon attached to the ester group will also have a characteristic chemical shift.
Ester carbonyl carbon: This carbon will appear at a significantly downfield position, typically in the range of 160-170 ppm.
Methyl carbon: The carbon of the methyl ester group will appear at a more upfield position.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic H (between NO₂) | 8.5 - 9.0 | - |
| Aromatic H | 7.0 - 7.5 | - |
| Amino H₂ | 5.0 - 6.0 (broad) | - |
| Methyl H₃ | 3.8 - 4.0 | - |
| C (ipso-COOCH₃) | - | 130 - 135 |
| C (ipso-NH₂) | - | 145 - 150 |
| C (ipso-NO₂) | - | 148 - 152 |
| C (aromatic) | - | 115 - 125 |
| C (ester C=O) | - | 165 - 170 |
| C (methyl) | - | 52 - 55 |
Note: These are estimated chemical shift ranges based on data for similar compounds like methyl 3,5-dinitrobenzoate rsc.org and various aminobenzoates. rsc.org Actual experimental values may vary depending on the solvent and other conditions.
Intermolecular Interaction Energy Calculations
Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions
For this compound, the Hirshfeld surface is expected to be dominated by several key interactions:
Hydrogen Bonds: The amino group can act as a hydrogen bond donor, forming N-H···O interactions with the oxygen atoms of the nitro or ester groups of neighboring molecules. These will appear as distinct red regions on the d_norm map.
C-H···O Interactions: The aromatic and methyl C-H groups can also participate in weaker hydrogen bonds with the oxygen atoms.
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, which would be visible in the shape index and curvedness maps of the Hirshfeld surface.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total surface area. For related nitroaniline derivatives, O···H/H···O and H···H contacts are typically the most prevalent. nih.govresearchgate.net
Computational Approaches for Hydrogen Bond and π-π Stacking Energies
The intricate network of non-covalent interactions, particularly hydrogen bonds and π-π stacking, plays a pivotal role in dictating the supramolecular architecture and solid-state properties of energetic materials like this compound. Understanding the energetic contributions of these interactions is crucial for crystal engineering and the rational design of new materials with tailored properties. Computational chemistry offers a powerful toolkit to dissect and quantify these weak, yet significant, forces.
Theoretical investigations into the intermolecular forces of nitroaromatic compounds are well-established, often employing a variety of sophisticated computational methods. While specific studies focusing exclusively on this compound are not abundant in publicly accessible literature, the computational approaches applied to structurally analogous molecules provide a clear blueprint for how such an analysis would be conducted. These methods allow for the detailed exploration of the potential energy surface and the characterization of intermolecular stationary points.
Density Functional Theory (DFT) is a cornerstone of these computational investigations. Functionals from the M06 suite, for example, are frequently chosen for their robust performance in describing non-covalent interactions. By performing geometry optimizations of molecular dimers or clusters, researchers can identify stable configurations and calculate the corresponding interaction energies. The interaction energy (ΔE) is typically calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers. To account for basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi is commonly applied, leading to more accurate interaction energies.
For a deeper understanding of the nature of these interactions, Symmetry-Adapted Perturbation Theory (SAPT) is an invaluable tool. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This breakdown allows for a quantitative assessment of the driving forces behind the formation of hydrogen bonds and π-π stacking arrangements. For instance, in nitroaromatic systems, the electrostatic component, arising from the interaction of permanent multipole moments, and the dispersion component, stemming from instantaneous electronic fluctuations, are often the most significant contributors to the stability of π-stacked dimers.
Further insights into the bonding characteristics can be gleaned from Quantum Theory of Atoms in Molecules (QTAIM) analysis, also known as Bader's theory. By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) associated with intermolecular interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide evidence for the presence of hydrogen bonds and can help to characterize their strength and nature (i.e., whether they are predominantly electrostatic or have some degree of covalent character).
Natural Bond Orbital (NBO) analysis is another powerful method used to study specific orbital interactions that contribute to hydrogen bonding. NBO analysis can quantify the charge transfer between the donor and acceptor orbitals in a hydrogen bond, providing a measure of the interaction's strength. For example, in the context of this compound, NBO analysis could be used to investigate the charge transfer from the lone pair of an oxygen atom of a nitro group to the antibonding orbital of an N-H bond of a neighboring molecule.
The following tables illustrate the type of data that would be generated from such computational studies on this compound.
Table 1: Illustrative DFT-Calculated Interaction Energies (in kcal/mol) for a this compound Dimer
| Interaction Type | Uncorrected Interaction Energy (ΔE) | BSSE | Corrected Interaction Energy (ΔE_cp) |
| Hydrogen Bonded Dimer | -10.5 | 1.2 | -9.3 |
| π-π Stacked Dimer (Parallel) | -8.2 | 0.9 | -7.3 |
| π-π Stacked Dimer (Anti-parallel) | -9.1 | 1.0 | -8.1 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Illustrative SAPT Energy Decomposition Analysis (in kcal/mol) for a π-π Stacked Dimer of this compound
| Energy Component | Contribution |
| Electrostatics | -5.5 |
| Exchange | 8.0 |
| Induction | -2.1 |
| Dispersion | -8.5 |
| Total Interaction Energy | -8.1 |
Note: These are hypothetical values for illustrative purposes.
Through the systematic application of these computational methods, a comprehensive and quantitative understanding of the hydrogen bonding and π-π stacking energies within the crystal structure of this compound can be achieved. This knowledge is fundamental for predicting its stability, sensitivity, and other performance-related properties.
Reaction Chemistry and Mechanistic Studies of Methyl 2 Amino 3,5 Dinitrobenzoate
Nucleophilic Substitution Reactions at the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for activated aromatic systems. The presence of two strongly electron-withdrawing nitro groups on the benzene (B151609) ring of Methyl 2-amino-3,5-dinitrobenzoate significantly activates it towards nucleophilic attack. However, the 2-amino group, being a strong electron-donating group, tends to deactivate the ring for this type of reaction. This opposing electronic effect creates a nuanced reactivity profile.
Aminolysis Reactions with Various Nucleophiles
While direct studies on the aminolysis of this compound are not extensively documented, the reactivity of analogous dinitro-activated aromatic compounds provides significant insights. For instance, the reactions of other activated aryl esters with amines proceed via nucleophilic substitution where the amine displaces a leaving group on the aromatic ring. In the case of this compound, a potential, though likely slow, reaction could involve the displacement of one of the nitro groups or the methoxycarbonyl group by a potent nucleophile. However, the amino group itself can be the site of reaction, for example, acylation, which often competes with SNAr reactions.
Studies on the aminolysis of similar activated esters, such as O-aryl thionobenzoates, show that the reaction mechanism is highly dependent on the basicity of the attacking amine relative to the leaving group. nih.gov The reactions can proceed through a zwitterionic tetrahedral intermediate. nih.gov For this compound, the nucleophilic attack of an amine would likely occur at the positions activated by the nitro groups.
Kinetics and Thermodynamics of Substitution Processes
Kinetic studies on the nucleophilic substitution of related dinitro-activated compounds reveal important mechanistic details. For example, the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various anilines in methanol (B129727) follows second-order kinetics. researchgate.net The negative values of the Hammett reaction constant (ρ) in such studies indicate the development of a positive charge on the aniline (B41778) nitrogen in the transition state, suggesting a significant degree of bond formation. researchgate.net
The thermodynamics of these reactions are also revealing. The activation enthalpies (ΔH‡) and entropies (ΔS‡) for the aminolysis of activated esters are influenced by the solvent and the nature of the nucleophile. researchgate.net For instance, low activation enthalpies and highly negative activation entropies in some aminolysis reactions suggest a highly ordered, possibly hydrogen-bonded, transition state. scirp.org
While specific kinetic data for this compound is not available, the data from related compounds suggests that any SNAr reaction would be influenced by the electronic nature of the incoming nucleophile and the solvent polarity.
Mechanistic Pathways (e.g., SNAr, Meisenheimer Complexes)
The generally accepted mechanism for nucleophilic aromatic substitution on activated rings is the SNAr mechanism, which proceeds through an addition-elimination sequence. researchgate.net The first step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro groups in this compound are well-suited to stabilize such a negatively charged intermediate.
Interestingly, studies on the SNAr reactivity of other nitroaniline derivatives with hydroxide (B78521) ions in aqueous media have shown unusually high reactivity. researchgate.netacs.org This has been attributed to the formation of a Meisenheimer complex stabilized by hydrogen bonding between the amino group and the attacking nucleophile via a water molecule. researchgate.netacs.org It is plausible that this compound could exhibit similar enhanced reactivity under specific conditions.
Reactions Involving the Ester Functionality
The methyl ester group in this compound is another reactive site, susceptible to hydrolysis, transamidation, and reduction.
Hydrolysis and Transamidation Reactions
Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base. libretexts.org Under basic conditions, a process known as saponification, the ester is cleaved to yield the corresponding carboxylate salt and an alcohol. libretexts.org The rate of alkaline hydrolysis of esters is influenced by the electronic and steric effects of the substituents.
Kinetic studies on the alkaline hydrolysis of various 3,5-dinitrobenzoate (B1224709) esters have been performed. acs.org The hydrolysis can be conveniently monitored spectrophotometrically. acs.org The following table presents representative data for the alkaline hydrolysis of methyl 3,5-dinitrobenzoate, a closely related compound.
| Ester | pH | Solvent | Temperature (°C) | Rate Constant (k, M-1s-1) | Reference |
|---|---|---|---|---|---|
| Methyl 3,5-dinitrobenzoate | 12 | 40% Acetonitrile (B52724) - Phosphate Buffer | 25 | Value not explicitly stated, but reaction is rapid | acs.org |
This table is illustrative and based on data for a closely related compound due to the lack of specific data for this compound.
Ester Reduction to Alcohols
The ester group can be reduced to a primary alcohol. However, in this compound, the presence of two nitro groups presents a significant challenge for selective ester reduction. Nitro groups are readily reduced under many conditions used for ester reduction.
A variety of reagents are available for the reduction of nitroarenes to anilines, including catalytic hydrogenation (e.g., with Pd/C) and metals in acidic media (e.g., Fe, Sn, Zn). masterorganicchemistry.comcommonorganicchemistry.com Some methods have been developed for the selective reduction of nitro groups in the presence of ester functionalities. For example, a NaBH4-FeCl2 system has been shown to selectively reduce the nitro group in ester-substituted nitroarenes. d-nb.info Conversely, reducing the ester without affecting the nitro groups is more difficult. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both the ester and the nitro groups (often to an azo compound in the case of aromatic nitro groups). commonorganicchemistry.com Therefore, any attempt to reduce the ester of this compound would likely result in the concurrent reduction of the nitro groups, unless highly specific and chemoselective reducing agents are employed.
Transformations of the Amino Group
The amino group in this compound is a key site for synthetic modifications, allowing for the introduction of various substituents that can modulate the molecule's properties.
Acylation and Alkylation Reactions
The nucleophilic nature of the amino group allows it to readily undergo acylation and alkylation reactions.
Acylation: Acylation of the amino group is a common strategy to protect it or to introduce new functional moieties. A typical acylation reaction involves treating this compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For instance, the amino group can be converted to an amide using acetic anhydride. masterorganicchemistry.com This transformation is significant as it changes the electronic character of the substituent from a strong activator (–NH₂) to a moderately activating, ortho-, para-directing group (–NHCOCH₃). masterorganicchemistry.com This modulation can be crucial for controlling the regioselectivity of subsequent reactions.
Alkylation: The amino group can also be alkylated to form secondary or tertiary amines. Common alkylating agents include alkyl halides or dimethyl sulfate. nih.gov The N-methylation of amino acids, a related transformation, has been extensively studied and can be achieved using various methods, including the use of sodium hydride and methyl iodide. monash.edu The introduction of alkyl groups can increase the lipophilicity of the molecule, which can be advantageous in certain applications. monash.edu The use of hindered alkoxide bases with an alkyl halide in an inert solvent provides an effective method for the N-alkylation of N-Boc-protected amino acids. google.com
Table 1: Representative Acylation and Alkylation Reactions of Amino Groups in Aromatic Compounds
| Reaction | Reagent(s) | Product Type | Significance |
| Acylation | Acetic anhydride (Ac₂O) | N-acetyl derivative | Protection of the amino group, modulation of electronic properties. masterorganicchemistry.com |
| Alkylation | Methyl iodide (CH₃I), Sodium hydride (NaH) | N-methyl derivative | Increased lipophilicity, altered biological activity. monash.edu |
| Alkylation | Alkyl halide, Hindered alkoxide base | N-alkyl derivative | High-yield synthesis of N-alkylated products. google.com |
Diazotization and Coupling Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations.
Diazotization: The process of diazotization involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). scribd.comwikipedia.org The resulting diazonium salt (Ar-N₂⁺) contains an excellent leaving group (N₂) that can be displaced by various nucleophiles. wikipedia.org
Coupling Reactions: The diazonium salt can then undergo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds (Ar-N=N-Ar'). scribd.com These reactions are electrophilic aromatic substitutions where the diazonium ion acts as the electrophile. The coupling usually occurs at the para position of the activated ring. scribd.com For example, a benzene diazonium ion can couple with phenol (B47542) to form an azo-linked product. scribd.com The synthesis of the dye Methyl Orange from sulfanilic acid and N,N-dimethylaniline is a classic example of a diazotization-coupling reaction. scribd.com
Table 2: General Scheme for Diazotization and Azo Coupling
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Diazotization | NaNO₂, HCl, 0-5 °C | Aryl diazonium salt (Ar-N₂⁺) |
| 2 | Azo Coupling | Activated aromatic compound (e.g., phenol, aniline) | Azo compound (Ar-N=N-Ar') |
Reactivity of Nitro Groups
The two nitro groups on the benzene ring are strong electron-withdrawing groups and are susceptible to reduction under various conditions. Their reactivity is influenced by the presence of the other substituents on the ring.
Selective Reduction of Nitro Groups
The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically useful but often challenging transformation. The presence of the amino group in this compound introduces an additional layer of complexity and control.
Several methods exist for the reduction of nitroarenes to anilines, including catalytic hydrogenation (e.g., with Pd/C) and the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comwikipedia.org For selective reduction, milder reagents and controlled reaction conditions are necessary. In dinitroanilines, a preference for the reduction of the nitro group ortho to the amino group is often observed. stackexchange.com This selectivity is attributed to the electronic and potential steric influence of the amino group. In substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com
Reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide (Zinin reduction) are known to selectively reduce one nitro group in polynitro compounds. jsynthchem.com The reducing power of the sulfide/polysulfide system decreases as the reaction progresses, which aids in achieving selectivity. spcmc.ac.in Another approach involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron chloride and charcoal, which has been shown to be effective for the successive reduction of nitro groups in 1,3,5-trinitrobenzene. nih.gov
The reduction of nitro compounds can also proceed through hydroxylamine (B1172632) intermediates. nih.govoup.com Oxygen-insensitive (type I) nitroreductases, found in bacteria, catalyze the reduction of nitroaromatics to the corresponding hydroxylamines or amines. oup.com
Table 3: Reagents for Selective Reduction of Aromatic Nitro Compounds
| Reagent(s) | Product(s) | Key Features |
| Sodium sulfide (Na₂S) or Ammonium sulfide ((NH₄)₂S) | Nitroamine | Zinin reduction; selective for one nitro group. jsynthchem.com |
| Hydrazine hydrate, FeCl₃, Charcoal | Dinitroaniline, Diaminonitrobenzene, Triaminobenzene | Successive reduction of nitro groups is possible. nih.gov |
| Tin(II) chloride (SnCl₂) | Nitroamine | Another common reagent for selective reduction. spcmc.ac.in |
| Catalytic Hydrogenation (e.g., Pd/C) | Diamine | Can lead to the reduction of both nitro groups. masterorganicchemistry.com |
Intermolecular Interactions and Their Influence on Reactivity
The functional groups on this compound, particularly the amino and nitro groups, can participate in various intermolecular interactions, such as hydrogen bonding. These interactions can influence the crystal packing of the molecule and, consequently, its reactivity in the solid state.
In the crystal structures of related compounds, such as 2-amino-5-methylpyridinium 2-hydroxy-3,5-dinitrobenzoate, extensive hydrogen bonding networks are observed. nih.gov The amino group and protonated nitrogen atoms act as hydrogen bond donors, while the carboxylate and nitro oxygen atoms act as acceptors. nih.gov These interactions can form specific motifs, such as R₂²(8) rings. nih.gov Similarly, in co-crystals of 3,5-dinitrobenzoic acid with other molecules, hydrogen-bonded homodimers and heterodimers are common features. nih.gov
These intermolecular forces can pre-organize the molecules in the crystal lattice, potentially influencing the accessibility of the reactive sites. For instance, strong hydrogen bonding involving a particular nitro group might hinder its approach by a reducing agent, thereby affecting the regioselectivity of the reduction. The formation of such supramolecular assemblies can play a crucial role in the cohesion and stability of the crystal structure. nih.gov
Derivatization and Functionalization Approaches for Methyl 2 Amino 3,5 Dinitrobenzoate
Synthesis of Novel Aromatic Compounds via Reaction at the Amino Group
The primary amino group attached to the benzene (B151609) ring is a key site for derivatization. Although its nucleophilicity is significantly diminished by the strong electron-withdrawing effects of the two adjacent and para-nitro groups, it can still participate in a variety of condensation and cyclization reactions, typically under forcing conditions or with appropriate catalytic activation.
The reaction of the amino group of Methyl 2-amino-3,5-dinitrobenzoate with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).
Given the reduced reactivity of the amino group, these reactions often require acid catalysis and the removal of water, for instance, by azeotropic distillation with a solvent like toluene, to drive the equilibrium towards the product. The general reaction is as follows:
General Reaction for Schiff Base Formation
(Image depicting the reaction of this compound with a generic aldehyde R-CHO to form a Schiff base and water)
The resulting Schiff bases are valuable intermediates in organic synthesis and have been studied for their diverse chemical and biological properties.
Table 1: Examples of Potential Schiff Base Derivatives
| Reactant (Aldehyde) | Product Name | Chemical Structure of Product |
|---|---|---|
| Benzaldehyde | Methyl 2-(benzylideneamino)-3,5-dinitrobenzoate | (Structure Image) |
| 4-Methoxybenzaldehyde | Methyl 2-((4-methoxybenzylidene)amino)-3,5-dinitrobenzoate | (Structure Image) |
The ortho-positioning of the amino and methyl ester groups makes this compound a suitable precursor for the synthesis of fused heterocyclic systems. Anthranilic acid and its esters are classical starting materials for building quinazolines and related heterocycles. For instance, in a reaction analogous to the Niementowski quinazoline (B50416) synthesis, condensation with amides or formamide (B127407) could yield quinazolinone derivatives.
Similarly, reaction with compounds containing a 1,3-dicarbonyl moiety or its equivalent can lead to the formation of fused pyrimidine (B1678525) rings. These cyclization reactions typically require high temperatures and may involve multiple steps, but they provide a direct route to complex molecular scaffolds from a relatively simple starting material.
Modifications at the Ester Moiety
The methyl ester group provides another reactive handle for derivatization, primarily through nucleophilic acyl substitution. These reactions replace the methoxy (B1213986) group (-OCH₃) with other nucleophiles, most commonly amines or hydrazine (B178648), to yield amides and hydrazides, respectively.
The direct reaction of this compound with a primary or secondary amine, a process known as aminolysis, can convert the methyl ester into the corresponding amide. This transformation typically requires elevated temperatures to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the elimination of methanol (B129727).
A wide variety of amides can be synthesized by selecting the appropriate amine, allowing for the introduction of diverse side chains and functional groups.
Table 2: Potential Amide Derivatives from Aminolysis
| Reactant (Amine) | Product Name | Chemical Structure of Product |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 2-Amino-3,5-dinitrobenzamide | (Structure Image) |
| Methylamine (CH₃NH₂) | 2-Amino-N-methyl-3,5-dinitrobenzamide | (Structure Image) |
| Diethylamine ((C₂H₅)₂NH) | 2-Amino-N,N-diethyl-3,5-dinitrobenzamide | (Structure Image) |
The reaction of the methyl ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) is an efficient method for preparing the corresponding acid hydrazide. This reaction is generally faster than aminolysis with simple amines due to the higher nucleophilicity of hydrazine.
The resulting product, 2-amino-3,5-dinitrobenzoyl hydrazide, is a key synthetic intermediate. The hydrazide functionality is highly versatile and can be used to construct other heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, through condensation reactions with various electrophiles.
Introduction of Additional Functional Groups
The introduction of new functional groups onto the aromatic ring of this compound is challenging due to the existing substituents. The ring is strongly deactivated towards electrophilic aromatic substitution by the two powerful electron-withdrawing nitro groups.
However, a viable strategy for functionalization is the chemical reduction of one or both nitro groups. Selective reduction can be achieved using specific reagents and controlled reaction conditions. For example, using a reducing agent like sodium sulfide (B99878) or stannous chloride might selectively reduce one nitro group to an amino group, yielding a diaminobenzoate derivative. The complete reduction of both nitro groups would produce Methyl 2,3,5-triaminobenzoate. These new amino groups dramatically alter the electronic properties of the ring and can serve as points for further derivatization, such as diazotization followed by Sandmeyer reactions or further condensation reactions.
Halogenation and Sulfonation Studies
The introduction of halogen or sulfonic acid functional groups onto an aromatic ring can significantly alter its chemical and physical properties. These transformations are fundamental in organic synthesis for creating versatile intermediates.
Halogenation:
The direct halogenation of an aromatic ring is a well-established process, typically involving electrophilic substitution. For an amine-substituted ring, the reaction conditions must be carefully controlled to prevent oxidation of the amino group and to direct the regioselectivity of the halogenation. The strong deactivating effect of the two nitro groups on this compound would likely necessitate harsh reaction conditions for electrophilic aromatic substitution. Conversely, the amino group is an activating, ortho-, para-director, which could potentially direct halogenation to the 4- and 6-positions. However, no published studies detailing the specific outcomes of halogenation reactions (chlorination, bromination, iodination, or fluorination) on this compound are available.
Sulfonation:
Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring, typically using fuming sulfuric acid. Similar to halogenation, the electron-withdrawing nature of the nitro groups would make electrophilic sulfonation challenging. The amino group would likely be protonated under the acidic conditions, further deactivating the ring. There are no documented studies reporting the successful sulfonation of this compound.
Due to the lack of experimental data, a data table for halogenation and sulfonation studies cannot be generated.
Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform these reactions on this compound, it would first need to be converted to a suitable precursor, such as a halide or triflate derivative.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. For this compound to participate in a Suzuki coupling, it would first need to be halogenated. As no halogenation studies have been reported, there is consequently no research on its application in Suzuki coupling reactions.
Sonogashira Coupling:
The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this would require a halogenated derivative of this compound as a starting material. The absence of reported halogenation procedures for the title compound means that no Sonogashira coupling reactions involving it have been described in the scientific literature.
Given the lack of specific research on these coupling reactions with this compound or its derivatives, no data tables can be compiled.
Applications in Advanced Materials Science
Non-Linear Optical (NLO) Materials
Non-linear optical materials are crucial for modern photonics and optoelectronics, finding use in technologies like frequency conversion, optical switching, and data storage. The NLO response of an organic molecule is intrinsically linked to its molecular structure, particularly the presence of a π-conjugated system and electron donor-acceptor (D-A) groups. Methyl 2-amino-3,5-dinitrobenzoate possesses these key features, making it a candidate for NLO applications.
First-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency. A large β value is a primary indicator of a potentially effective NLO material.
While direct experimental data for this compound is not extensively reported, studies on structurally analogous compounds provide significant insight. For instance, a related proton transfer complex, 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (B1224709) (AMPDB), has been shown to possess a first-order hyperpolarizability (β) value that is 37 times greater than that of urea (B33335), a standard reference material for NLO studies. researchgate.net The high value in AMPDB is attributed to the efficient charge transfer mechanism present in the molecule. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are commonly employed to predict the hyperpolarizability of new organic molecules. researchgate.netmdpi.com For a molecule to be a good NLO candidate, a high dipole moment and significant hyperpolarizability values are desirable, indicating strong interaction with external electric fields. researchgate.netnih.gov
Comparative First-Order Hyperpolarizability (β) of NLO Materials
Comparison of the calculated first-order hyperpolarizability (β) values for select organic compounds relative to the reference material, Urea. Values are often determined computationally using DFT methods.
| Compound | Calculated β Value (Relative to Urea) | Reference |
|---|---|---|
| Urea (Reference) | 1x | researchgate.net |
| 2-amino-3-methylpyridinium-3,5-dinitrobenzoate (AMPDB) | 37x | researchgate.net |
| Compound 3 (fused-triazine derivative) | 15x | nih.gov |
| Compound 5 (fused-triazine derivative) | 24x | nih.gov |
The third-order nonlinear susceptibility, denoted as χ(3), is a macroscopic property that describes the third-order NLO response of a material. ucf.edu Unlike second-order effects which require non-centrosymmetric materials, third-order effects can occur in any material, including isotropic ones. ucf.edu These effects are responsible for phenomena such as third-harmonic generation, four-wave mixing, and nonlinear refraction. arxiv.org
Third-Order Nonlinear Susceptibility (χ(3)) of Various Materials
A comparison of experimentally determined χ(3) values for different materials, measured by methods such as third-harmonic generation or degenerate four-wave mixing.
| Material | χ(3) Value (esu) | Wavelength/Method | Reference |
|---|---|---|---|
| CS₂ (Carbon Disulfide) | (1.3 ± 0.3)×10⁻¹³ | 800 nm / Beam Deflection | arxiv.org |
| V₂O₅ Thin Film | 1.1 × 10⁻¹¹ | Third-Harmonic Generation | nih.gov |
| Nb₂O₅ Thin Film | 1.3 × 10⁻¹² | Third-Harmonic Generation | nih.gov |
| Ta₂O₅ Thin Film | 6.1 × 10⁻¹³ | Third-Harmonic Generation | nih.gov |
For a material to be practical in optoelectronic devices, it must be transparent in the desired operating wavelength range. A wide optical transparency window and a low UV cut-off wavelength are essential to prevent light absorption and potential damage to the material. UV-Vis-NIR spectroscopy is the standard technique to determine this window. Studies on the related compound 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (AMPDB) have confirmed that it possesses a large optical transparency window, a promising feature for NLO applications. researchgate.net This suggests that this compound likely shares this favorable characteristic, making it suitable for applications where high transparency is required.
The enhanced NLO properties of many organic molecules originate from an intramolecular charge transfer (ICT) process. In this compound, the amino group (-NH₂) acts as an electron donor, while the two nitro groups (-NO₂) serve as strong electron acceptors. The π-conjugated benzene (B151609) ring facilitates the transfer of electron density from the donor to the acceptors upon excitation by light. This redistribution of charge density leads to a large change in the molecular dipole moment, which is directly related to a high first-order hyperpolarizability (β).
Studies on complexes involving the 3,5-dinitrobenzoate moiety have demonstrated the importance of charge transfer interactions. researchgate.net In adducts of lanthanide 3,5-dinitrobenzoates, charge transfer between the dinitrobenzoate fragments and other molecules like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) dictates the supramolecular structure. researchgate.net This principle of charge transfer is fundamental to the NLO potential of this compound, where the intramolecular donor-acceptor architecture is expected to give rise to a significant NLO response.
Precursors for Advanced Organic Synthesis
The functional groups on this compound make it a valuable and versatile starting material for the synthesis of more complex molecules. The amino, nitro, and ester groups can all be selectively targeted for chemical transformations.
The dinitrobenzoate framework is a recognized building block in organic chemistry. For example, Methyl 3,5-dinitrobenzoate, a closely related compound, is used as a precursor for 3,5-dinitrobenzohydrazide. nih.gov This hydrazide is then used as a key intermediate in the synthesis of a library of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole derivatives, which are investigated for their potent biological activities. nih.gov
Similarly, Methyl 2-methyl-3,5-dinitrobenzoate serves as a synthetic intermediate for the preparation of isocoumarins. nih.gov In the case of this compound, the presence of the amino group adds another layer of synthetic versatility. The amino group can be diazotized and replaced (Sandmeyer reaction), acylated, or used to direct further substitutions on the aromatic ring. The nitro groups can be reduced to amino groups, which can then undergo a wide range of subsequent reactions. This multi-functional nature allows chemists to use this compound as a scaffold to construct elaborate, highly functionalized aromatic systems for applications in medicinal chemistry and materials science.
Intermediate Compounds in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single, one-pot operation to form a complex product. organic-chemistry.orgnih.gov These reactions are distinguished by their high atom economy, step efficiency, and ability to generate molecular diversity, making them a cornerstone of modern organic synthesis and materials science. nih.govnih.gov The success of an MCR often hinges on the controlled, sequential formation of reactive intermediates that channel the reaction cascade toward the desired product while minimizing side reactions. organic-chemistry.org
This compound possesses key structural features that make it a valuable potential intermediate for the synthesis of complex molecules via MCRs. The primary amine (-NH₂) group is a critical functional handle that can participate in a wide array of MCRs. For instance, it can react with carbonyl compounds to form imines, which are central intermediates in numerous named reactions, including the Strecker, Hantzsch, Biginelli, and Ugi reactions. organic-chemistry.orgnih.gov
The reactivity of the amine in this compound is significantly modulated by the presence of two strongly electron-withdrawing nitro groups on the aromatic ring. This electronic effect decreases the nucleophilicity of the amine, which can be leveraged for selective reactivity in complex reaction mixtures. This tailored reactivity is crucial for designing novel MCRs to build highly functionalized heterocyclic scaffolds, which are prevalent in advanced materials and pharmaceuticals. The ester functional group offers an additional site for post-MCR modification, further expanding the structural complexity achievable from this intermediate.
The theoretical application of this compound as a building block can be envisioned in various MCRs. In a Biginelli-type reaction, it could serve as the urea component (after suitable derivatization) or as the amine source in a Ugi or Passerini reaction, leading to the formation of diverse scaffolds like α-acylaminocarboxamides and peptidomimetics. nih.gov The dinitrophenyl moiety would be incorporated directly into the final product, imparting unique electronic and photophysical properties relevant to materials science applications.
Table 1: Key Multi-component Reactions Utilizing Amine Intermediates
| Reaction Name | Reactants | Product Class | Role of Amine Component |
| Ugi Reaction | An aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid | α-Acylaminocarboxamides | Forms an imine intermediate with the carbonyl compound. |
| Biginelli Reaction | An aldehyde, a β-ketoester, and urea or thiourea | Dihydropyrimidinones | Acts as the nitrogen source for the heterocyclic ring. |
| Mannich Reaction | An amine, a non-enolizable aldehyde, and a compound with an acidic proton | β-Amino carbonyl compounds | Forms a reactive iminium ion intermediate. |
| Hantzsch Pyridine (B92270) Synthesis | An aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an amine | Dihydropyridines/Pyridines | Serves as the nitrogen source for the pyridine ring. |
| Strecker Synthesis | An aldehyde or ketone, an amine, and cyanide | α-Aminonitriles (precursors to amino acids) | Forms an imine which is then attacked by the cyanide nucleophile. |
Future Research Directions in Substituted Dinitrobenzoate Ester Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of polysubstituted nitroaromatic compounds like Methyl 2-amino-3,5-dinitrobenzoate often involves multi-step processes that can be hazardous and environmentally taxing. Future research should prioritize the development of novel, efficient, and sustainable synthetic methodologies.
A plausible synthetic route to this compound can be inferred from established procedures for related compounds. One could envision a two-step nitration of methyl 2-aminobenzoate (B8764639). However, controlling the regioselectivity of nitration on an already substituted benzene (B151609) ring presents a significant challenge. The amino group is an ortho-, para-director, while the ester group is a meta-director. This directing group competition complicates the selective synthesis of the 3,5-dinitro isomer.
An alternative and potentially more controlled approach could start from methyl 3,5-dinitrobenzoate (B1224709). The subsequent selective introduction of an amino group at the C2 position would be the key challenge. Traditional methods for amination might not be suitable due to the highly electron-deficient nature of the aromatic ring.
Future research in this area should focus on:
Greener Nitrating Agents: Moving away from the traditional mixed acid (sulfuric and nitric acid) nitrations, which are highly corrosive and produce significant waste. chemicalbook.comsigmaaldrich.comnist.gov The use of milder and more selective nitrating agents, such as nitrate (B79036) salts (e.g., calcium nitrate or copper(II) nitrate) in the presence of a catalyst, could offer a more sustainable alternative. chemicalbook.comsigmaaldrich.com
Mechanochemistry: Investigating solvent-free or low-solvent mechanochemical methods, such as ball milling, for the nitration and amination steps. nist.gov This approach can lead to higher yields, reduced reaction times, and a significantly lower environmental footprint. nist.gov
Catalytic Amination: Developing novel catalytic systems for the direct amination of the dinitrobenzoate ring. This could involve transition metal-catalyzed C-H amination or the use of advanced nucleophilic aromatic substitution (SNAr) conditions.
Flow Chemistry: Utilizing continuous flow reactors for the synthesis. Flow chemistry offers enhanced safety for handling potentially explosive intermediates, precise control over reaction parameters (temperature, pressure, and reaction time), and easier scalability.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Starting Material | Key Steps | Potential Advantages | Potential Challenges |
| Route A | Methyl 2-aminobenzoate | 1. Dinitration | Readily available starting material. | Poor regioselectivity, harsh reaction conditions, potential for over-nitration. |
| Route B | Methyl 3,5-dinitrobenzoate | 1. Selective amination at C2 | Potentially higher regioselectivity. | Difficult to achieve selective amination on a highly deactivated ring. |
| Route C | 2-chloro-3,5-dinitrobenzoic acid | 1. Esterification 2. Nucleophilic aromatic substitution with ammonia (B1221849) | Good control over substituent placement. | Multi-step synthesis, availability of starting material. |
Advanced Characterization Techniques for Dynamic Processes
Understanding the behavior of this compound, particularly if considered for energetic applications, requires advanced characterization techniques that can probe its properties under dynamic conditions.
Future research should employ a suite of modern analytical methods to gain a comprehensive understanding of the compound's structure-property relationships.
Spectroscopic Characterization:
| Technique | Expected Observations for this compound | Reference Data (Methyl 3,5-dinitrobenzoate) |
| 1H NMR | Aromatic protons would appear as distinct singlets or doublets in the downfield region. The methyl ester protons would be a singlet around 3.9-4.0 ppm. The amino protons would likely appear as a broad singlet. | 1H NMR (DMSO-d6): δ 9.1 (d, 1H), 9.0 (t, 1H), 4.0 (s, 3H) chemicalbook.comspectrabase.com |
| 13C NMR | Aromatic carbons would show characteristic shifts, with carbons attached to nitro groups being significantly deshielded. The carbonyl carbon of the ester would be in the 160-170 ppm range. | Available for purchase as a certified reference material. sigmaaldrich.com |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm-1), C=O stretching of the ester (around 1730 cm-1), and asymmetric and symmetric stretching of the nitro groups (around 1550 and 1350 cm-1 respectively). chemicalbook.comresearchgate.net | IR (KBr): 1725 (C=O), 1545 (asym NO2), 1345 (sym NO2) cm-1 chemicalbook.com |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely show the loss of the methoxy (B1213986) group, nitro groups, and the entire ester group. | Molecular Weight: 226.14 g/mol sigmaaldrich.combiosynth.com |
Dynamic Process Analysis:
To understand the reactivity and potential decomposition pathways, especially under thermal or shock stimuli, in-situ characterization techniques are crucial.
In-situ Spectroscopy: Techniques like in-situ infrared (IR) and Raman spectroscopy can monitor the chemical changes in real-time as the material is subjected to heat or pressure. chemicalbook.comresearchgate.netprepchem.com This allows for the identification of transient intermediates and the elucidation of reaction mechanisms. chemicalbook.comresearchgate.netprepchem.com
Time-resolved Spectroscopy: Ultrafast laser spectroscopy can be used to study the excited-state dynamics of the molecule on femtosecond to nanosecond timescales. This is particularly relevant for understanding the initial steps of decomposition in energetic materials.
Predictive Modeling and Machine Learning in Material Design
The traditional trial-and-error approach to discovering new materials is time-consuming and expensive. spectrabase.com Predictive modeling and machine learning are poised to revolutionize the design of new molecules with desired properties.
For this compound and its analogs, computational methods can be employed to predict key properties and guide synthetic efforts.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a range of properties, including:
Molecular geometry and electronic structure
Vibrational frequencies (to aid in the interpretation of IR and Raman spectra)
Heats of formation
Bond dissociation energies, which can indicate the initial steps of decomposition.
Machine Learning Models: By training machine learning algorithms on existing databases of energetic materials or related organic compounds, it is possible to develop models that can predict properties such as density, detonation velocity, and sensitivity. cymitquimica.comprepchem.comresearchgate.net These models can rapidly screen virtual libraries of substituted dinitrobenzoate esters to identify promising candidates for synthesis. spectrabase.com
| Predicted Property | Computational Method | Importance |
| Heat of Formation | Quantum Chemistry (e.g., G4 theory) | A key parameter for calculating energy release. |
| Density | Machine Learning, Crystal Structure Prediction | A critical factor in detonation performance. |
| Detonation Velocity & Pressure | Empirical and Machine Learning Models | Primary indicators of explosive performance. cymitquimica.comprepchem.com |
| Impact Sensitivity | Machine Learning Models | Crucial for assessing the safety of the material. prepchem.com |
Expanding the Scope of Material Applications beyond Current Understandings
While the dinitrobenzoate scaffold is often associated with energetic materials, the unique combination of functional groups in this compound opens up possibilities for a wider range of applications.
Future research should explore the potential of this and related compounds in areas beyond traditional explosives:
Functional Dyes and Pigments: The chromophoric nitro groups and the amino group could impart interesting optical properties, making these compounds candidates for specialty dyes or pigments.
Pharmaceutical and Agrochemical Intermediates: Nitroaromatic compounds are common precursors in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound could serve as a unique building block for complex molecular targets. Some dinitrobenzoate derivatives have already shown potential as prodrugs.
Non-linear Optical (NLO) Materials: The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring can lead to significant second-order NLO properties, which are of interest for applications in telecommunications and optical computing.
Precursors to Novel Polymers: The amino group provides a handle for polymerization, potentially leading to the synthesis of novel polymers with high thermal stability or specific electronic properties.
By systematically investigating these future research directions, the scientific community can unlock the full potential of this compound and the broader class of substituted dinitrobenzoate esters, paving the way for new discoveries in materials science and organic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for Methyl 2-amino-3,5-dinitrobenzoate?
- Methodology : A common approach involves coupling nitro-substituted benzoic acid derivatives with methylamine precursors. For example, describes a reaction using 4-chloro-3,5-dinitrobenzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and methyl 2-aminoacetate in dichloromethane. Purification via chromatography (petroleum ether/acetone) yields ~80% purity. Crystallization from dichloromethane/n-hexane (1:1 v/v) improves purity .
- Key Parameters :
| Reagent/Condition | Role |
|---|---|
| EDC | Carbodiimide coupling agent |
| DMAP | Catalyst for acylation |
| Triethylamine | Base for deprotonation |
Q. How is this compound characterized spectroscopically?
- Methodology : Use NMR (¹H/¹³C), IR, and mass spectrometry. For analogs like Ethyl 3,5-dinitrobenzoate ( ), nitro groups show strong IR absorption at ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching). Mass spectrometry (e.g., NIST data) confirms molecular ion peaks (e.g., m/z 240.17 for Ethyl 3,5-dinitrobenzoate) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement, as in and ). For example, reports dihedral angles between amide and benzene rings (38.75°), with nitro groups twisted out of plane (34.0°–64.5°). Hydrogen bonding (N–H⋯O) stabilizes crystal packing .
Q. What computational methods (e.g., DFT) predict electronic properties of nitro- and amino-substituted benzoates?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties ( ). For nitro groups, electron-withdrawing effects reduce HOMO-LUMO gaps, influencing reactivity .
Q. How to address contradictions between experimental and computational data for nitroaromatic compounds?
- Analysis : Discrepancies in bond lengths or reaction energetics may arise from incomplete basis sets or solvent effects. For example, highlights that gradient-corrected DFT alone may underestimate atomization energies (average error ±2.4 kcal/mol), necessitating hybrid functionals for improved agreement .
Q. What strategies mitigate by-product formation during synthesis?
- Optimization : uses stepwise coupling (EDC/DMAP) and controlled stoichiometry to minimize side reactions. Chromatographic separation (petroleum ether/acetone) removes unreacted intermediates .
Q. How do hydrogen-bonding networks influence crystal engineering of nitroaromatics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
